2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a 2,2-dimethyl substitution and a 4-oxocyclohexyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and 2,2-dimethylpropanoic acid.
Formation of Intermediate: Cyclohexanone undergoes a reaction with a suitable reagent to form a 4-oxocyclohexyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,2-dimethylpropanoic acid under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: Shares the dimethylpropanoic acid backbone but lacks the cyclohexyl group.
Cyclohexanone: Contains the cyclohexyl group but lacks the propanoic acid moiety.
Uniqueness
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is unique due to the combination of the 2,2-dimethylpropanoic acid backbone and the 4-oxocyclohexyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H18O3 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-oxocyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h8H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
OGISQKQKYHTUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCC(=O)CC1)C(=O)O |
Origin of Product |
United States |
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